Bienvenue dans la boutique en ligne BenchChem!

N2-(3-chloro-4-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine

Leishmaniasis Pteridine Reductase 1 Neglected Tropical Diseases

Select N2-(3-chloro-4-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine for its validated PTR1 inhibitory activity (IC50 2,500 nM) and 2.2-fold potency advantage over comparator pteridine scaffolds. The 3-chloro-4-methylphenyl N2-substitution pattern enhances PTR1 binding. Deploy as a kinase selectivity probe; the N2 vs. N4 regioisomer pair (cf. CAS 946350-08-9) enables systematic head-to-head profiling. Ideal for SAR matrices optimizing halogen bonding and lipophilic pocket occupancy beyond fluorinated analogs.

Molecular Formula C20H17ClN6O
Molecular Weight 392.85
CAS No. 946243-03-4
Cat. No. B2886487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-(3-chloro-4-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine
CAS946243-03-4
Molecular FormulaC20H17ClN6O
Molecular Weight392.85
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)OC)Cl
InChIInChI=1S/C20H17ClN6O/c1-12-3-4-14(11-16(12)21)25-20-26-18-17(22-9-10-23-18)19(27-20)24-13-5-7-15(28-2)8-6-13/h3-11H,1-2H3,(H2,23,24,25,26,27)
InChIKeyYGYFDXBJJSYMID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N2-(3-Chloro-4-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine (CAS 946243-03-4): Procurement-Relevant Pteridine Scaffold Profile


N2-(3-chloro-4-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine (CAS 946243-03-4) is a synthetic small-molecule pteridine-2,4-diamine derivative. It belongs to a class of compounds investigated as potential kinase inhibitors, with the pteridine core serving as a privileged scaffold in medicinal chemistry [1]. The compound features a 3-chloro-4-methylphenyl substituent at the N2 position and a 4-methoxyphenyl group at the N4 position, representing a specific regioisomeric arrangement within the pteridine-2,4-diamine family . Its molecular formula is C20H17ClN6O with a molecular weight of 392.8 g/mol . Currently, publicly available quantitative bioactivity data for this specific compound is limited; however, its structural features position it as a candidate for kinase inhibition studies, consistent with the broader activity profile of pteridine-2,4-diamine analogs [1].

Why Generic Substitution Fails for N2-(3-Chloro-4-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine (946243-03-4) in Research Procurement


Pteridine-2,4-diamine derivatives exhibit pronounced structure-activity relationships (SAR) where even minor changes in substituent position or identity can drastically alter kinase selectivity and potency [1]. Specifically, the regioisomer N4-(3-chloro-4-methylphenyl)-N2-(4-methoxyphenyl)pteridine-2,4-diamine (CAS 946350-08-9), which swaps the N2 and N4 substituents relative to the target compound, may display different binding modes and target engagement profiles . Similarly, analogs with altered halogen substitution patterns—such as N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine (CAS 946243-15-8)—can exhibit divergent physicochemical and pharmacological properties . These positional isomerism effects underscore that in-class compounds cannot be reliably interchanged without quantitative evidence of functional equivalence. The quantitative evidence below delineates where differentiation has been established.

Product-Specific Quantitative Evidence Guide: N2-(3-Chloro-4-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine (946243-03-4) vs. Comparators


Pteridine Reductase 1 (PTR1) Inhibition: Target Compound vs. Class Baseline

In an in vitro enzymatic assay, N2-(3-chloro-4-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine inhibited recombinant Leishmania major PTR1 with an IC50 of 2,500 nM [1]. While this potency is modest, it provides a quantitative baseline for the specific regioisomer against a validated parasitic target. For context, closely related pteridine-2,4-diamine compounds in the same assay context (e.g., 7-benzyl-6-(3-phenoxyphenyl)pteridine-2,4-diamine, BDBM191591) have shown IC50 values of 5,500 nM, indicating that the 3-chloro-4-methylphenyl substitution pattern yields a ~2.2-fold improvement in potency relative to this specific comparator scaffold [2].

Leishmaniasis Pteridine Reductase 1 Neglected Tropical Diseases

Regioisomeric Differentiation: N2-(3-Chloro-4-methylphenyl) vs. N4-(3-Chloro-4-methylphenyl) Pteridine-2,4-diamine

The regioisomeric pair N2-(3-chloro-4-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine (CAS 946243-03-4; target) and N4-(3-chloro-4-methylphenyl)-N2-(4-methoxyphenyl)pteridine-2,4-diamine (CAS 946350-08-9; comparator) share identical molecular formula (C20H17ClN6O, MW 392.85) but differ in the positional attachment of the 3-chloro-4-methylphenyl and 4-methoxyphenyl groups . This positional swap fundamentally alters the hydrogen-bond donor/acceptor presentation to kinase ATP-binding pockets. While direct head-to-head bioactivity data are not yet publicly available for both regioisomers in the same assay, the existence of distinct CAS numbers and separate vendor listings indicates recognized chemical non-equivalence, and analogous pteridine regioisomers have been shown to exhibit divergent kinase selectivity profiles [1].

Kinase Selectivity Regioisomerism Structure-Activity Relationship

Halogen Substitution Impact: 3-Chloro-4-methylphenyl vs. 4-Fluorophenyl Pteridine-2,4-diamine Analogs

Comparison with the fluorinated analog N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine (CAS 946243-15-8) reveals key physicochemical differentiation . The target compound (MW 392.8, Cl substituent) possesses higher lipophilicity and a distinct halogen-bonding profile compared to the fluorinated analog (MW 362.4, F substituent). The chloro substituent in the target compound provides a larger van der Waals volume (Cl: ~24.8 ų vs. F: ~10.2 ų) and greater polarizability, which can enhance occupancy of lipophilic kinase pockets and influence target residence time [1]. While both compounds share the pteridine-2,4-diamine scaffold, the target compound's 3-chloro-4-methylphenyl group represents a more sterically demanding and lipophilic pharmacophoric element compared to the 4-fluorophenyl group, potentially translating to differentiated kinase selectivity profiles.

Halogen Bonding Kinase Inhibition Physicochemical Properties

High-Priority Application Scenarios for N2-(3-Chloro-4-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine (946243-03-4) Based on Quantitative Evidence


Leishmaniasis Drug Discovery: PTR1 Screening Cascades

The confirmed PTR1 inhibitory activity (IC50 2,500 nM) supports deployment of this compound as a starting point for structure-based optimization against Leishmania major PTR1 [1]. The ~2.2-fold potency advantage over the comparator pteridine scaffold (IC50 5,500 nM) suggests that the 3-chloro-4-methylphenyl substitution pattern at N2 is beneficial for PTR1 binding. Researchers can use this compound as a tool to probe the PTR1 active site and as a reference for evaluating next-generation analogs.

Kinase Selectivity Profiling: N2- vs. N4-Regioisomer Comparison Studies

The availability of the distinct regioisomer CAS 946350-08-9 (N4-substituted) enables systematic head-to-head kinase profiling to map the selectivity consequences of N2 vs. N4 attachment . Given that the pteridine scaffold has demonstrated kinase selectivity scores (S(35) = 0.013), these regioisomeric pairs are valuable tools for dissecting ATP-binding site recognition patterns and informing the design of selective kinase inhibitors [2].

Halogen- and Methyl-Substituent SAR Expansion in Pteridine-Based Kinase Inhibitors

The target compound, with its 3-chloro-4-methylphenyl group, provides a distinct electronic and steric profile compared to fluorinated analogs (CAS 946243-15-8) or analogs with shifted chloro-methyl positions (CAS 946297-48-9) . This compound is well-suited for inclusion in SAR matrices aimed at optimizing halogen bonding interactions, lipophilic pocket occupancy, and target selectivity. Its procurement is warranted when expanding beyond fluorinated or unsubstituted phenyl pteridine-2,4-diamine libraries.

Negative Control or Selectivity Counter-Screen in Pteridine-Focused Kinase Panels

Given the class-level expectation that regioisomeric pteridine-2,4-diamines exhibit differential kinase inhibition, this compound can serve as a selectivity control in kinase panels where the N4-substituted regioisomer shows activity. Systematic testing of both regioisomers allows identification of kinases where N2 substitution is preferred, providing actionable SAR for lead optimization [2].

Quote Request

Request a Quote for N2-(3-chloro-4-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.